2-Amino-3,5-difluoro-4-methoxybenzoic acid
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Overview
Description
2-Amino-3,5-difluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of amino, difluoro, and methoxy functional groups attached to a benzoic acid core. It is a versatile molecule used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-difluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3,5-difluoro-4-methoxybenzoic acid followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and purity. Techniques such as Suzuki-Miyaura coupling can be employed to introduce the difluoro and methoxy groups efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of 2-amino-3,5-difluoro-4-methoxybenzaldehyde or this compound derivatives.
Reduction: Formation of 2-amino-3,5-difluoro-4-methoxybenzylamine.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Amino-3,5-difluoro-4-methoxybenzoic acid is utilized in several research domains:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro and methoxy groups can enhance binding affinity and specificity. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-5-methoxybenzoic acid
- 2-Amino-3,4-difluorobenzoic acid
- 2-Amino-3-methoxybenzoic acid
Comparison: 2-Amino-3,5-difluoro-4-methoxybenzoic acid is unique due to the presence of both difluoro and methoxy groups, which confer distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
IUPAC Name |
2-amino-3,5-difluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-7-4(9)2-3(8(12)13)6(11)5(7)10/h2H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLZYYRNYHZXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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